6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2-propylhydrazine under specific conditions. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride and an activator like 4-(dimethylamino)pyridine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while substitution reactions can produce various substituted pyridine carboxamides.
Scientific Research Applications
6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of antimicrobial and anticancer research
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The compound acts as a prodrug, requiring activation by amidase enzymes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide derivatives: These compounds share a similar core structure and have been studied for various biological activities.
Indole-3-carboxamide derivatives: Known for their enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide is unique due to its specific hydrazine moiety, which imparts distinct chemical and biological properties. Its ability to act as a prodrug and induce autophagy sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-(2-propylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-2-5-12-13-8-4-3-7(6-11-8)9(10)14/h3-4,6,12H,2,5H2,1H3,(H2,10,14)(H,11,13) |
InChI Key |
BGICIRDBRRBFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNNC1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.